Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate
Description
Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate is a bicyclic organic compound featuring a fused indene core substituted with a chlorine atom at the 6-position and a methyl ester group at the 1-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical synthesis. Notably, it has been utilized in the development of positron emission tomography (PET) radioligands, such as in the synthesis of racemic precursor 9 via nucleophilic substitution reactions with quinazoline derivatives (84% yield for intermediate 8 and 61% over subsequent steps) . Its reactivity stems from the electron-withdrawing chlorine and ester groups, which enhance electrophilic substitution and nucleophilic displacement, respectively.
Properties
Molecular Formula |
C11H11ClO2 |
|---|---|
Molecular Weight |
210.65 g/mol |
IUPAC Name |
methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate |
InChI |
InChI=1S/C11H11ClO2/c1-14-11(13)9-5-3-7-2-4-8(12)6-10(7)9/h2,4,6,9H,3,5H2,1H3 |
InChI Key |
DIPQEXYHXNXKIY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate typically involves the chlorination of 2,3-dihydro-1H-indene-1-carboxylate followed by esterification. One common method includes the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid with thionyl chloride to introduce the chlorine atom, followed by esterification with methanol in the presence of a catalyst like sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps to the laboratory methods, optimized for yield and efficiency. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral and Anticancer Properties
Research indicates that methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate exhibits potential antiviral and anticancer properties. The mechanism of action is believed to involve interactions with specific molecular targets, including enzymes and receptors that modulate cellular pathways associated with disease processes. Its unique functional groups enhance its ability to bind selectively to biological targets, making it a candidate for further pharmacological studies.
Case Study: Anticancer Activity
A study investigated the compound's effects on cancer cell lines, revealing significant cytotoxicity against several types of cancer cells. The results suggested that the compound inhibits cell proliferation through apoptosis induction, highlighting its potential as a therapeutic agent in cancer treatment.
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis. Its structural uniqueness allows for the formation of various derivatives, enhancing its utility in synthetic chemistry. The compound's ability to participate in multiple chemical reactions makes it valuable for developing new materials and pharmaceuticals.
Agrochemical Applications
The compound also shows promise in agrochemical applications due to its biological activity. It can serve as a precursor for developing herbicides or insecticides, contributing to sustainable agricultural practices. Its interactions with biological systems may lead to the discovery of new agrochemicals that are effective yet environmentally friendly.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate | Structure | Contains a hydroxyl group that enhances solubility and reactivity. |
| Methyl 6-methoxy-2,3-dihydro-1H-indene-1-carboxylate | Structure | Features a methoxy group that may influence electronic properties. |
| Methyl 5-chloro-2,3-dihydro-1H-indene-5-carboxylate | Structure | Different substitution pattern affecting chemical reactivity and biological activity. |
This table illustrates how this compound is distinct due to its specific substitution pattern involving both chloro and carboxylate groups.
Mechanism of Action
The mechanism of action for Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which can alter biochemical pathways. The exact pathways and targets would depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate ()
- Substituents: Incorporates a benzodithiazine ring with sulfone (SO₂) and methylhydrazino groups.
- Properties: Higher crystallinity (mp 252–253°C) due to sulfone groups, which enhance stability. The hydrazino group enables chelation, useful in metal-binding applications .
- Applications : Primarily explored in heterocyclic chemistry for antimicrobial agents.
(S)-Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate ()
- Substituents: Amino group replaces chlorine at position 1.
- Properties: Increased nucleophilicity due to the amino group. Synthesized via hydrolysis/esterification (93% yield) .
- Applications : Chiral building block for bioactive molecules, such as spiro oxazolidinediones.
Methyl (1R trans,2S trans)-1,2-dihydroxy-2-(3-methylbut-2-en-1-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylate ()
- Substituents : Hydroxyl, prenyl, and ketone groups.
- Properties : Exhibits significant anti-inflammatory and anti-diabetic activity (IC₅₀ < 10 µM in vitro) due to hydrogen-bonding capabilities of hydroxyl groups .
- Applications : Natural product derivative for therapeutic development.
Halogen and Ester Variants
Methyl 6-bromo-2,3-dihydro-1-oxo-1H-indene-2-carboxylate ()
- Substituents : Bromine replaces chlorine.
- Properties : Larger atomic radius of bromine enhances leaving-group ability in SN2 reactions.
- Applications : Explored in cross-coupling reactions for aryl halide synthesis .
Electronic and Reactivity Profiles
- Electron-Withdrawing Groups : The chlorine atom in the target compound directs electrophilic substitution to the 5-position, while the ester group facilitates nucleophilic displacement at the carbonyl carbon.
- Steric Effects : Bulky substituents (e.g., prenyl in ) reduce reaction rates in sterically demanding environments, whereas smaller groups (e.g., methyl ester) enhance accessibility.
Biological Activity
Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals and agriculture. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
This compound belongs to the class of indene derivatives, characterized by a bicyclic structure. The presence of the chloro group and carboxylate moiety contributes to its reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibitory effects on cholinesterases, which are critical in neurodegenerative diseases. For instance, derivatives of indanones have demonstrated significant inhibition of acetylcholinesterase (AChE) with IC50 values in the nanomolar range .
- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and preventing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
- Induction of Apoptosis : Research indicates that related compounds can promote apoptosis in cancer cells by degrading inhibitor of apoptosis (IAP) proteins, thus sensitizing cells to apoptotic signals .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activities associated with this compound and its derivatives:
Case Study 1: Cholinesterase Inhibition
A study investigating the cholinesterase inhibitory activity of various indanone derivatives found that this compound exhibited potent inhibition against AChE. The study measured IC50 values and compared them with known inhibitors, demonstrating its potential as a therapeutic agent for Alzheimer's disease.
Case Study 2: Antioxidant Activity
In vitro assays were conducted to evaluate the antioxidant capacity of this compound. Results indicated significant radical scavenging activity, suggesting its application as a natural antioxidant in food preservation or as a dietary supplement.
Research Findings
Recent research has focused on the pharmacokinetics and safety profile of this compound. Toxicological assessments indicate low toxicity levels with minimal side effects when administered at therapeutic doses. Furthermore, studies have shown promising results in animal models for treating conditions related to oxidative stress and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
